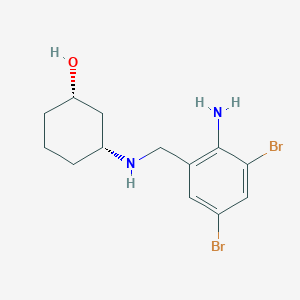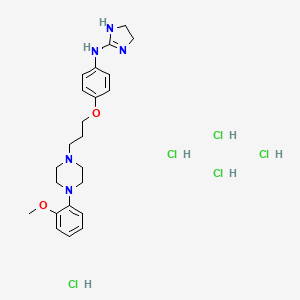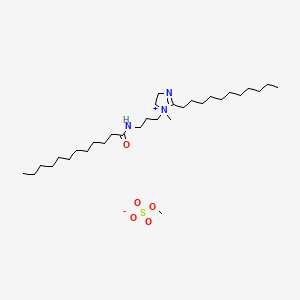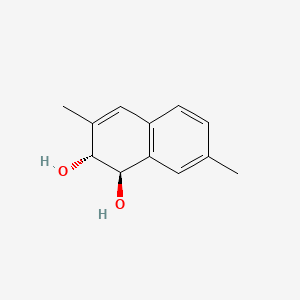
trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol: es un compuesto químico que pertenece a la clase de los naftalendioles. Se caracteriza por la presencia de dos grupos hidroxilo unidos a un sistema cíclico de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol generalmente implica la reducción de los derivados de naftaleno correspondientes. Un método común es la hidrogenación catalítica de 3,7-dimetil-1,2-naftoquinona en presencia de un catalizador adecuado como paladio sobre carbono (Pd/C) bajo gas hidrógeno. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente y presión atmosférica, para producir el producto dihidrodiol deseado.
Métodos de producción industrial: La producción industrial de trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol puede implicar procesos de hidrogenación catalítica a gran escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol puede sufrir reacciones de oxidación para formar naftoquinonas correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El compuesto puede reducirse aún más para formar derivados de tetrahidronaftaleno utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, permitiendo la introducción de varios grupos funcionales. Los reactivos como el bromo (Br2) y el ácido nítrico (HNO3) se utilizan comúnmente.
Reactivos y condiciones comunes:
Oxidación: KMnO4 en solución acuosa, CrO3 en ácido acético.
Reducción: LiAlH4 en éter anhidro.
Sustitución: Br2 en tetracloruro de carbono (CCl4), HNO3 en ácido sulfúrico (H2SO4).
Productos principales formados:
Oxidación: 3,7-Dimetil-1,2-naftoquinona.
Reducción: 3,7-Dimetil-1,2,3,4-tetrahidronaftaleno.
Sustitución: 3,7-Dimetil-1-bromo-2-naftalendiol, 3,7-Dimetil-1-nitro-2-naftalendiol.
Aplicaciones Científicas De Investigación
Química: trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol se utiliza como bloque de construcción en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se estudia por sus posibles propiedades antioxidantes. Su capacidad para eliminar radicales libres y proteger las células del estrés oxidativo lo convierte en un candidato para el desarrollo de agentes terapéuticos.
Medicina: La similitud estructural del compuesto con ciertas moléculas bioactivas ha llevado a investigaciones sobre su potencial como candidato a fármaco. Se explora por sus propiedades antiinflamatorias y anticancerígenas.
Industria: En el sector industrial, trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol se utiliza en la producción de tintes y pigmentos. Su estabilidad y reactividad lo hacen adecuado para diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol implica su interacción con dianas moleculares como enzimas y receptores. Los grupos hidroxilo del compuesto pueden formar enlaces de hidrógeno con los sitios activos de las enzimas, modulando su actividad. Además, su estructura aromática permite interacciones π-π con los sitios receptores, influyendo en las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares:
trans-1,2-Dihidro-1,2-naftalendiol: Estructura similar pero carece de los grupos metilo en las posiciones 3 y 7.
cis-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol: Estereoisómero con diferente disposición espacial de los grupos hidroxilo.
1,2,3,4-Tetrahidro-1,2-naftalendiol: Forma reducida con átomos de hidrógeno adicionales.
Singularidad: trans-1,2-Dihidro-3,7-dimetil-1,2-naftalendiol es único debido a la presencia de grupos metilo en las posiciones 3 y 7, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta característica estructural lo distingue de otros naftalendioles y contribuye a sus propiedades químicas y biológicas específicas.
Propiedades
Número CAS |
69699-74-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1R,2R)-3,7-dimethyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9-6-8(2)11(13)12(14)10(9)5-7/h3-6,11-14H,1-2H3/t11-,12-/m1/s1 |
Clave InChI |
RRTBFFNWAUIBLN-VXGBXAGGSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C=C([C@H]([C@@H]2O)O)C |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C(C2O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


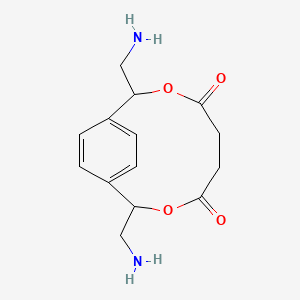

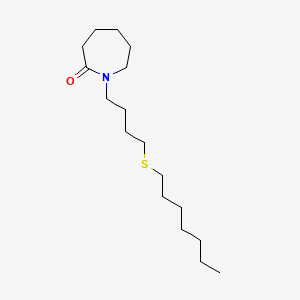
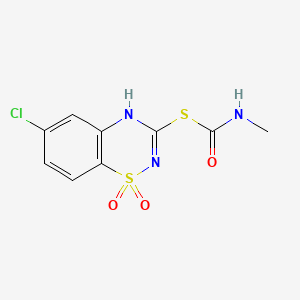
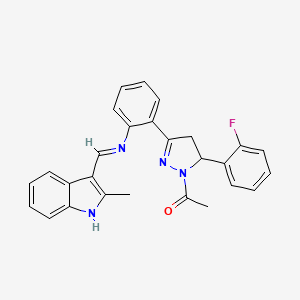
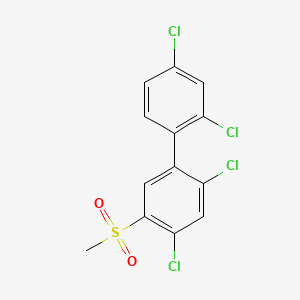


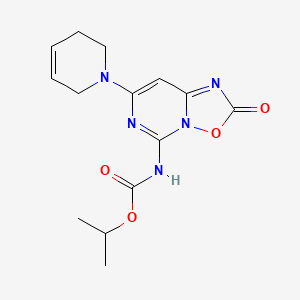
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
